
3,4-dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,4-dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide” is a chemical compound with the molecular formula C20H11Cl2NO2S and a molecular weight of 400.27 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3,4-dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide” consists of 20 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique
Photosensitization and Material Science
- Fischer (1991) developed novel 9-oxo-9H-thioxanthene- and 9-oxo-9H-xanthene-dicarboximides, closely related to 3,4-dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide, which exhibited properties useful as photosensitizers. These derivatives showed unique characteristics like liquid aggregation form, water solubility, and bathochromic shifts of absorption wavelengths, making them suitable for applications in material science (Fischer, 1991).
Photopolymerization and Biomedical Applications
- Wu et al. (2017) synthesized two thioxanthone-based photoinitiators for visible light photopolymerization, demonstrating their efficacy and low migration, which is critical for applications in food packaging and biomedical fields (Wu et al., 2017).
Antimicrobial Agents
- Zadrazilova et al. (2015) assessed a series of substituted benzamides for their bactericidal properties against MRSA strains. Their findings highlight the potential of these compounds as effective antimicrobial agents (Zadrazilova et al., 2015).
Anticancer Research
- Yılmaz et al. (2015) synthesized indapamide derivatives, which included compounds structurally related to 3,4-dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide, demonstrating proapoptotic activity against melanoma cell lines (Yılmaz et al., 2015).
Photocatalysis
- Torimoto et al. (1996) investigated the use of TiO2-loaded adsorbent supports for photocatalytic degradation of propyzamide, a compound structurally similar to the subject molecule. This research has implications for environmental remediation technologies (Torimoto et al., 1996).
Antibacterial and Antifungal Activities
- Özden et al. (2004) synthesized and evaluated benzamides, closely related to the chemical , for their potent antibacterial and antifungal activities (Özden et al., 2004).
Chemical Synthesis and Characterization
- Adhami et al. (2012) conducted a study focusing on the synthesis of a compound closely related to 3,4-dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide. This research contributes to the broader understanding of synthetic pathways and characterization of similar compounds (Adhami et al., 2012).
Heterocyclic Chemistry
- Various studies by Okabayashi et al. (1991, 1989) focused on the synthesis of dichloro-9H-thioxanthen-9-ones, which are structurally related to the target molecule. These compounds have significance in the field of heterocyclic chemistry (Okabayashi et al., 1991), (Okabayashi et al., 1989).
Antipathogenic Properties
- Limban et al. (2011) synthesized acylthioureas demonstrating significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential applications in developing new antimicrobial agents (Limban et al., 2011).
Mécanisme D'action
Target of Action
It is known to act as a photoinitiator in the process of photopolymerization .
Mode of Action
3,4-dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide (TXAM) initiates free radical polymerization, cationic polymerization, and hybrid polymerization photopolymerization under light-emitting diodes (LEDs) exposure . When combined with iodonium salt (Iod), it can initiate deep-layer photopolymerization to obtain photo-cured IPN materials .
Biochemical Pathways
Its role in the photopolymerization process suggests it may influence pathways related to polymer formation and curing .
Pharmacokinetics
As a photoinitiator used in polymerization processes, its bioavailability would likely be influenced by factors such as light exposure and the presence of other compounds like iodonium salt .
Result of Action
The result of the action of 3,4-dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide is the initiation of polymerization processes, leading to the formation of photo-cured IPN materials . This suggests that it may have applications in the production of various polymer-based materials.
Propriétés
IUPAC Name |
3,4-dichloro-N-(9-oxothioxanthen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2NO2S/c21-15-7-5-11(9-16(15)22)20(25)23-12-6-8-18-14(10-12)19(24)13-3-1-2-4-17(13)26-18/h1-10H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNSNWLMOOJTDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2462007.png)
![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)
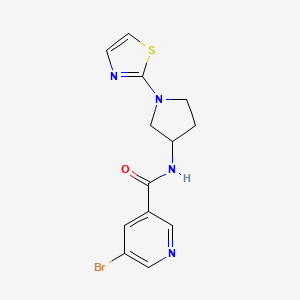
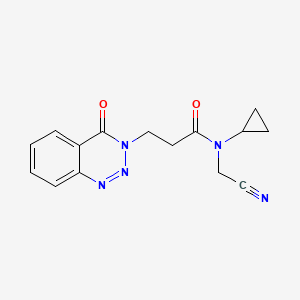
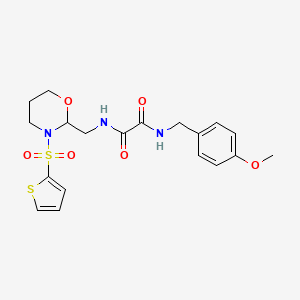
![(1,3-Dioxoisoindol-2-yl)methyl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2462019.png)
![N-(2,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2462020.png)

![3-(3,5-difluorophenyl)-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2462022.png)

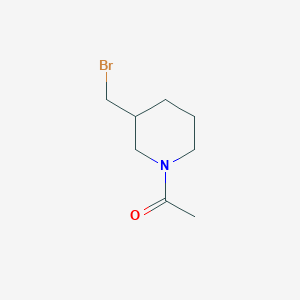
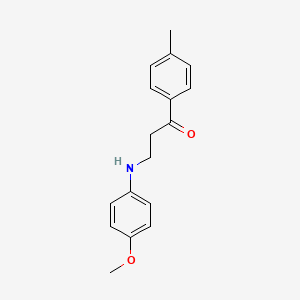
![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone](/img/structure/B2462028.png)
![1-(7-Ethoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2462030.png)